molecular formula C9H9ClN2S B1597234 Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate CAS No. 465515-36-0

Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate

Cat. No.: B1597234
CAS No.: 465515-36-0
M. Wt: 212.70 g/mol
InChI Key: QWISXMSXASGOAP-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate is a useful research compound. Its molecular formula is C9H9ClN2S and its molecular weight is 212.70 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-benzothiophene-3-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S.ClH/c10-9(11)7-5-12-8-4-2-1-3-6(7)8;/h1-5H,(H3,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWISXMSXASGOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383606
Record name 1-benzothiophene-3-carboximidamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154650-82-5, 465515-36-0
Record name Benzo[b]thiophene-3-carboximidamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154650-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzothiophene-3-carboximidamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Synthesis and Structural Characteristics

Benzo[b]thiophene derivatives, including this compound, are synthesized through various chemical pathways that often involve the functionalization of the thiophene ring. The synthesis typically includes:

  • Formation of Carboxamide : The introduction of the carboxamide group at the 3-position is crucial for enhancing biological activity.
  • Hydrochloride Formation : The hydrochloride salt form increases solubility and bioavailability.

2. Biological Activities

Benzo[b]thiophene derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzo[b]thiophene derivatives possess significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzo[b]thiophene demonstrated inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 40 to 256 µg/mL .
  • Anticancer Properties : Research indicates that benzo[b]thiophene-3-carboxamidine compounds can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines, such as MDA-MB-231 breast cancer cells. Mechanistic studies suggest involvement of the RhoA/ROCK signaling pathway in mediating these effects .
  • Anti-inflammatory Effects : Compounds in this class have also been noted for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

3. Structure-Activity Relationship (SAR)

The biological activity of benzo[b]thiophene derivatives is significantly influenced by their structural features. Key factors include:

  • Substituents on the Thiophene Ring : The presence of halogens or alkyl groups can enhance antimicrobial activity.
  • Functional Groups : The carboxamide functionality at the C-3 position has been linked to increased anti-proliferative effects against cancer cells .

Case Study 1: Antimicrobial Evaluation

A study evaluated various benzo[b]thiophene derivatives for their antimicrobial efficacy using the broth microdilution method. Results indicated that certain derivatives exhibited potent antibacterial activity with MIC values comparable to standard antibiotics.

CompoundGram-positive Activity (MIC µg/mL)Gram-negative Activity (MIC µg/mL)
Compound A4080
Compound B60100
Compound C5090

Case Study 2: Anticancer Activity

In vitro studies on MDA-MB-231 cells revealed that this compound significantly inhibited cell migration and invasion, promoting apoptosis through modulation of the RhoA/ROCK pathway.

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
Compound X3040

5. Conclusion

This compound represents a promising scaffold for drug development due to its broad spectrum of biological activities, particularly in antimicrobial and anticancer domains. Further research into its mechanisms of action and optimization of its chemical structure could lead to the development of novel therapeutic agents.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that benzo[b]thiophene derivatives exhibit significant anticancer properties. For instance, research has shown that certain derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that a benzo[b]thiophene derivative effectively induced apoptosis in human breast cancer cells, showcasing its potential as a chemotherapeutic agent .

2. Antioxidant Properties
Benzo[b]thiophene compounds have been evaluated for their antioxidant activities. In vitro assays revealed that these compounds can scavenge free radicals, thereby preventing oxidative stress-related damage in cells. A study reported that derivatives of benzo[b]thiophene displayed inhibition rates of lipid peroxidation ranging from 19% to 30%, indicating their potential use as antioxidant agents in pharmaceutical formulations .

3. Anticoagulant and Antithrombotic Effects
Research has also highlighted the anticoagulant properties of benzo[b]thiophene derivatives. These compounds have been shown to inhibit thrombin activity, which is crucial in the development of blood clots. This property suggests their application in treating cardiovascular diseases where thrombus formation is a concern .

Organic Synthesis Applications

Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate serves as a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds:

  • Synthesis of 2-Aminothiophenes : The compound is utilized as a precursor for synthesizing 2-aminothiophenes, which are important in pharmaceuticals and agrochemicals due to their diverse biological activities .
  • Formation of Schiff Bases : The reaction of benzo[b]thiophene derivatives with aldehydes leads to the formation of Schiff bases, which have applications in dye synthesis and as ligands in coordination chemistry .

Materials Science Applications

In materials science, benzo[b]thiophene derivatives are explored for their conductive properties:

  • Conductivity-Based Sensors : The unique electronic properties of thiophene-based materials make them suitable for developing sensors that detect environmental pollutants or biological markers .
  • Dyes and Pigments : The vibrant colors exhibited by these compounds allow their application in dye manufacturing, contributing to industries such as textiles and inks .

Case Studies

StudyFindingsApplication
Demonstrated anticancer activity against breast cancer cellsPotential chemotherapeutic agent
Showed significant antioxidant activity with lipid peroxidation inhibitionPharmaceutical antioxidant formulations
Utilized in the synthesis of various heterocyclic compoundsOrganic synthesis and drug development

Chemical Reactions Analysis

Synthetic Routes to Benzothiophene Core

The Gewald reaction remains a cornerstone for synthesizing substituted benzothiophenes. For example:

  • Gewald Reaction : Cyclocondensation of malononitrile, ketones (e.g., p-t-butyl cyclohexanone), and sulfur in ethanol with triethylamine yields 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1) .
    Key spectral data :

    • FT-IR: NH₂ (3323–3428 cm⁻¹), CN (2201 cm⁻¹)

    • ¹H-NMR: t-butyl (δ = 0.89 ppm), NH (δ = 6.93 ppm)

Acylation Reactions

  • Benzoylation : Reaction of 2-aminothiophene (1) with benzoyl chloride produces N-(3-cyanothiophen-2-yl)benzamide (6) .
    Conditions : Room temperature, ethanol, catalytic triethylamine.
    Confirmation :

    • FT-IR: C=O (1667 cm⁻¹)

    • ¹H-NMR: Aromatic protons (δ = 7.55–7.96 ppm), NH (δ = 11.70 ppm)

Condensation with Aldehydes

  • Schiff Base Formation : Condensation of 2-aminothiophene derivatives with aldehydes (e.g., o-bromo benzaldehyde) yields imine-linked products (9–11) .
    Conditions : Reflux in ethanol.
    Key observation : Absence of NH₂ IR bands post-reaction .

Isoxazole Derivatives

  • Amidines react with nitromethane and alkynes under basic conditions to form isoxazole-linked conjugates (27) .
    Conditions : K₂CO₃, 18-crown-6, 80°C .

Hydrolysis of Amidines

  • Hydrolysis of 2-aminothiophene-3-carboxamidine derivatives in 70% H₂SO₄ yields carboxylic acids (e.g., compound 19 ) .
    Spectral confirmation :

    • FT-IR: Loss of CN (2201 cm⁻¹), emergence of NH₂ (3322–3497 cm⁻¹)

Metal-Free Cyclizations

  • Electrophilic cyclization of o-alkynyl thioanisoles with sulfonium salts yields 2,3-disubstituted benzothiophenes .
    Catalyst : Dimethyl(thiodimethyl)sulfonium tetrafluoroborate .

Biological Activity Correlations

While direct data on benzo[b]thiophene-3-carboxamidine hydrochloride hydrate is limited, analogs show:

CompoundIC₅₀ (hMAO-B)Selectivity Index (hMAO-A/hMAO-B)
PM4 0.12 µM35.2
PM5 0.09 µM42.7
PM6 0.07 µM58.3
Data from hMAO inhibition assays

Mechanistic Pathways

  • Radical Cyclization : Electrochemical synthesis of C-3-sulfonated benzothiophenes proceeds via tandem radical addition-cyclization .

  • Nucleophilic Attack : Deprotonated thiols react with α-bromoacetophenones to form benzothiophen-3-ol intermediates (W) , followed by aldol condensation .

Preparation Methods

Gewald Reaction and Subsequent Functionalization

A prominent method for synthesizing benzo[b]thiophene derivatives involves the Gewald reaction , a multi-component one-pot reaction that forms the thiophene ring system from ketones, malononitrile, and elemental sulfur under basic conditions.

  • Stepwise Synthesis:

    • Condensation of an α-ketone with malononitrile forms an α,β-unsaturated nitrile intermediate.
    • Base-promoted cyclization with elemental sulfur yields benzo[b]thiophene-3-carbonitrile.
    • The nitrile group is then converted to the carboxamidine functionality through appropriate amidine-forming reactions.
  • Reaction Conditions:

    • Solvent: Absolute ethanol.
    • Catalyst: Triethylamine.
    • Temperature: Reflux conditions (typically 60–80 °C).
    • Time: Several hours to overnight depending on the step.
  • Example:

    • Synthesis of benzo[b]thiophene-3-carbonitrile via Gewald reaction reported with excellent yield.
    • Subsequent condensation with aldehydes or amine derivatives leads to functionalized amidines or related compounds.

Amide Formation and Conversion to Amidines

An alternative approach involves starting from benzo[b]thiophene-3-carboxylic acid derivatives , which are converted to amides and then transformed into amidines.

  • Activation of Carboxylic Acid:

    • Conversion to acid chlorides using reagents such as thionyl chloride (SOCl2) in the presence of catalysts like DMF.
    • Acid chlorides serve as reactive intermediates for nucleophilic substitution.
  • Amidation:

    • Reaction of benzo[b]thiophene acid chloride with ammonia or amine derivatives yields the corresponding amides.
    • Typical solvents: Dry acetone, THF, or acetonitrile.
    • Base: Sodium carbonate or triethylamine to neutralize HCl formed during the reaction.
    • Temperature: Reflux or room temperature depending on reactants.
  • Conversion to Carboxamidines:

    • Amides are converted to amidines by reaction with reagents such as amidine salts or by direct condensation with amidine precursors.
    • Formation of the hydrochloride hydrate salt is achieved by treatment with hydrochloric acid in aqueous or alcoholic media.
  • Example:

    • Preparation of 3-chloro-1-benzothiophene-2-carbonyl chloride from cinnamic acid and thionyl chloride.
    • Amidation with 4-aminoacetophenone in dry acetone under reflux to yield benzothiophene carboxamide intermediates.
    • Further condensation with appropriate reagents to obtain amidines.

Representative Reaction Scheme Summary

Step Reactants/Intermediates Reagents/Conditions Product/Transformation Yield (%)
1 α-Ketone + malononitrile + elemental sulfur Triethylamine, EtOH, reflux Benzo[b]thiophene-3-carbonitrile Excellent
2 Benzo[b]thiophene-3-carbonitrile Amidination reagents, acidic medium Benzo[b]thiophene-3-carboxamidine Not specified
3 Benzo[b]thiophene-3-carboxylic acid SOCl2, DMF catalyst, inert atmosphere Benzo[b]thiophene-3-carbonyl chloride Quantitative
4 Acid chloride + ammonia or amine Dry acetone or THF, reflux, base (Na2CO3) Benzo[b]thiophene carboxamide 80–90
5 Carboxamide + amidine precursor Acidic aqueous/alcoholic medium Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate 50–96

Key Research Findings and Analytical Data

  • Purification: Products are typically purified by recrystallization (methanol, ethanol) or column chromatography using solvent gradients such as n-hexane/chloroform or ethyl acetate/dichloromethane.
  • Characterization: Confirmed by melting point, FT-IR (notable bands for NH, C=N), 1H-NMR (aromatic and amidine protons), elemental analysis, and mass spectrometry.
  • Yields: Generally high yields reported for intermediates (80–96%) and moderate yields for final amidine hydrochloride salts (~50–70%).
  • Hydrochloride Hydrate Formation: Achieved by acidification of the amidine intermediate, resulting in stable crystalline salts suitable for further study.

Summary Table of Preparation Methods

Methodology Starting Material Key Reagents/Conditions Advantages Limitations
Gewald Reaction + Amidination α-Ketone, malononitrile, sulfur Triethylamine, EtOH, reflux; amidination in acidic medium One-pot synthesis, good yields Multi-step, requires careful control
Acid Chloride Amidation + Amidination Benzo[b]thiophene-3-carboxylic acid SOCl2, DMF; amine, base, reflux; acidification High purity, well-established Use of corrosive reagents, moderate yield

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate, and how can purity be optimized?

  • Methodology : Start with benzo[b]thiophene-3-carboxylic acid as a precursor. Use carbodiimide-based coupling agents (e.g., EDC or DCC) to form the amidine intermediate, followed by HCl treatment to generate the hydrochloride salt. Hydrate formation is controlled via crystallization in aqueous ethanol. Purity is optimized using recrystallization (e.g., methanol/water mixtures) and validated by HPLC with UV detection at 254 nm .
  • Data Contradiction : Some protocols report incomplete coupling under anhydrous conditions; adding catalytic DMAP improves yield (≥95%) and reduces byproducts .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Combine NMR (¹H/¹³C) for functional group analysis, FT-IR for amine and hydrate confirmation (N–H stretch at ~3300 cm⁻¹, O–H at ~3400 cm⁻¹), and X-ray crystallography for hydrate stoichiometry. Elemental analysis (C, H, N, S) must align with theoretical values within ±0.3% .
  • Pitfall : Hydrate loss during drying can skew elemental results; use Karl Fischer titration to quantify water content .

Q. What solvents and storage conditions ensure stability?

  • Methodology : The compound is hygroscopic; store at 2–8°C in airtight containers with desiccants (silica gel). Solubility is highest in DMSO (≥50 mg/mL) and methanol (10–15 mg/mL). Avoid aqueous buffers with pH >7.0 to prevent decomposition .

Advanced Research Questions

Q. How can researchers investigate the compound’s selectivity as a protease inhibitor?

  • Methodology : Use fluorescence-based enzymatic assays (e.g., trypsin, thrombin) with fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC). Measure IC₅₀ values under physiological pH (7.4) and compare inhibition constants (Kᵢ) via Lineweaver-Burk plots. For selectivity profiling, screen against a panel of serine proteases (e.g., Factor Xa, plasmin) .
  • Data Contradiction : Some studies report off-target activity against Factor XIa; molecular docking simulations suggest steric clashes in S2 pockets reduce selectivity. Mutagenesis studies (e.g., S195A) can validate binding .

Q. What strategies mitigate cytotoxicity in cell-based assays?

  • Methodology : Pre-test cytotoxicity in HEK-293 or HepG2 cells using MTT assays (48-hour exposure). If IC₅₀ <10 µM, modify the amidine group to reduce cationic charge (e.g., replace with pyridine) or introduce PEGylated prodrugs for controlled release .
  • Note : Hydrate form may enhance aqueous solubility but increase membrane permeability challenges .

Q. How can in vivo pharmacokinetics be assessed for this compound?

  • Methodology : Administer via intravenous (1–5 mg/kg) or oral (10–20 mg/kg) routes in rodent models. Collect plasma samples at intervals (0.5–24 hr) and quantify using LC-MS/MS (LOQ: 1 ng/mL). Key parameters: bioavailability (F%), half-life (t₁/₂), and volume of distribution (Vd). Hydrate stability in GI fluid must be confirmed prior to oral studies .

Contradictions and Validation

  • Synthetic Yield Variability : While some protocols achieve >90% yield via carbodiimide coupling, others note <70% due to competing hydrolysis. Adding 4 Å molecular sieves to absorb water improves reproducibility .
  • Analytical Discrepancies : X-ray structures occasionally show disordered water molecules in the hydrate lattice; dynamic vapor sorption (DVS) can clarify hydration/dehydration thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate
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Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate

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